

## Application Note: Quantification of Maytansinoid Impurities in Antibody-Drug Conjugates

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Compound of Interest		
Compound Name:	Maytansinoid DM4 impurity 3-d6	
Cat. No.:	B12406132	Get Quote

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#### Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, such as DM1 and DM4, are highly potent microtubule-disrupting agents frequently used as payloads in ADCs. The manufacturing process of ADCs can result in a heterogeneous mixture containing various impurities, including unconjugated antibody, free maytansinoid drug, and other drug-related species. The presence of these impurities can impact the safety, efficacy, and stability of the ADC product. Therefore, robust and reliable analytical methods for the quantification of maytansinoid impurities are critical for product characterization, process control, and quality assurance.

This application note provides detailed protocols for the quantification of maytansinoid impurities in ADCs using two orthogonal and widely employed analytical techniques: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Analytical Approaches for Maytansinoid Impurity Quantification



The quantification of maytansinoid impurities in ADCs requires a multi-faceted analytical approach to address the different types of impurities that may be present. These can be broadly categorized as:

- Process-Related Impurities: These include residual free maytansinoid drug (e.g., DM1, DM4), linker molecules, and solvents used during the conjugation process.[1]
- Product-Related Impurities: These are species generated during the manufacturing or storage of the ADC, such as aggregates, fragments, and species with different drug-toantibody ratios (DAR).[1][2]

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs, including the distribution of different DAR species and the separation of product-related impurities.[3][4][5] LC-MS/MS offers high sensitivity and selectivity for the quantification of trace levels of free maytansinoid drugs and their metabolites in various matrices.[6][7][8]

### **Experimental Protocols**

## Protocol 1: Quantification of ADC Drug-to-Antibody Ratio (DAR) and Product-Related Impurities by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions, making it ideal for analyzing the native structure of ADCs.[3][4] The number of conjugated hydrophobic drug molecules directly influences the retention time on the HIC column, allowing for the separation of different DAR species.

#### Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC)
- Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)



- Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
- ADC sample
- Data acquisition and analysis software

#### Procedure:

- Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
- Chromatographic Conditions:
  - Column Temperature: 25 °C
  - Flow Rate: 0.5 1.0 mL/min
  - Detection Wavelength: 280 nm and/or 252 nm (for maytansinoid absorbance)
  - Injection Volume: 10 50 μL
  - Gradient Program:
    - 0-5 min: 100% Mobile Phase A (equilibration)
    - 5-25 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B
    - 25-30 min: 100% Mobile Phase B (column wash)
    - 30-35 min: 100% Mobile Phase A (re-equilibration)
- Data Analysis:
  - Integrate the peaks corresponding to the different DAR species in the chromatogram.
  - Calculate the average DAR by taking the weighted average of the peak areas for each DAR species.



 Quantify product-related impurities (e.g., aggregates, fragments) by their respective peak areas relative to the total peak area.

#### Troubleshooting and Optimization:

- The salt concentration in the mobile phase is a critical parameter affecting retention and resolution.[9]
- The addition of a small percentage of isopropanol to the mobile phases can sometimes improve resolution.[10]
- The choice of HIC column chemistry (e.g., butyl, polyamide) can significantly impact selectivity.[10]

# Protocol 2: Quantification of Free Maytansinoid Impurities by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecule impurities, such as free DM1 or DM4, in complex biological matrices.[6][7]

#### Materials and Equipment:

- Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
- Reversed-Phase C18 column (e.g., 50 x 2.1 mm, 2.6 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- ADC sample
- Maytansinoid analytical standard (e.g., DM1, DM4)
- Internal Standard (IS)



- Protein precipitation solvent (e.g., Acetonitrile)
- Data acquisition and analysis software

#### Procedure:

- Sample Preparation (Protein Precipitation):
  - $\circ$  To 100  $\mu$ L of ADC sample, add 300  $\mu$ L of cold acetonitrile containing the internal standard.
  - Vortex for 1 minute to precipitate the protein.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Conditions:
  - Column Temperature: 40 °C
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 5 20 μL
  - Gradient Program:
    - 0-1 min: 5% Mobile Phase B
    - 1-5 min: Linear gradient from 5% to 95% Mobile Phase B
    - 5-7 min: 95% Mobile Phase B
    - 7-8 min: Gradient back to 5% Mobile Phase B
    - 8-10 min: 5% Mobile Phase B (re-equilibration)
- Mass Spectrometry Conditions (Multiple Reaction Monitoring MRM):



- Optimize the MRM transitions for the specific maytansinoid impurity and the internal standard.
- Example transitions for DM1: Q1/Q3 (e.g., 738.3 -> 303.1)
- Example transitions for DM4: Q1/Q3 (e.g., 782.3 -> 303.1)
- Optimize instrument parameters such as collision energy and declustering potential.
- Data Analysis:
  - Generate a calibration curve using the analytical standard.
  - Quantify the concentration of the free maytansinoid impurity in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## **Data Presentation**

The quantitative data generated from these protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HIC Analysis of ADC Product-Related Impurities

ADC Lot	Average DAR	% Unconjugated Antibody	% Aggregates	% Fragments
Lot A	3.52	2.1	1.5	0.8
Lot B	3.48	2.5	1.8	1.0
Lot C	3.55	1.9	1.2	0.7

Table 2: LC-MS/MS Quantification of Free Maytansinoid Impurities



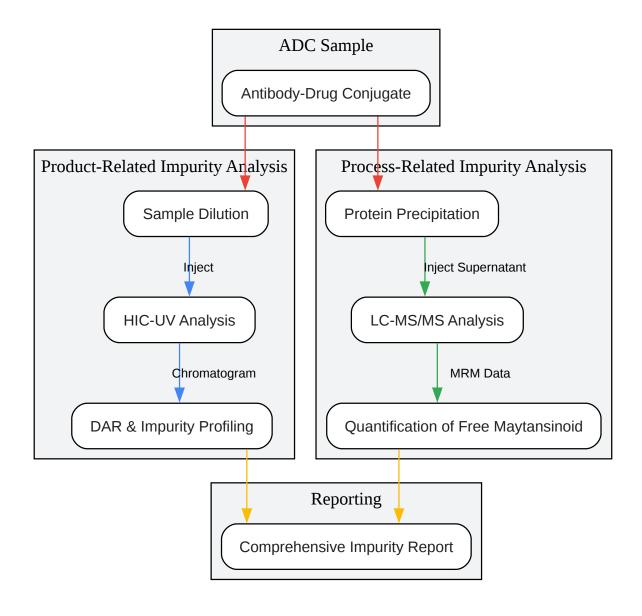
ADC Lot	Free Maytansinoi d (ng/mL)	LLOQ (ng/mL)	ULOQ (ng/mL)	Accuracy (%)	Precision (%RSD)
Lot A	15.2	1.0	500	98.5	4.2
Lot B	21.5	1.0	500	101.2	3.8
Lot C	12.8	1.0	500	99.1	4.5

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation

## Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of maytansinoid impurities in ADCs.





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Caption: Workflow for Maytansinoid Impurity Quantification in ADCs.

#### Conclusion

The protocols described in this application note provide a robust framework for the quantification of maytansinoid impurities in ADC samples. The orthogonal use of HIC and LC-MS/MS allows for a comprehensive characterization of both product-related and process-related impurities, which is essential for ensuring the quality, safety, and efficacy of ADC therapeutics. Adherence to these detailed methodologies and clear data presentation will



support researchers, scientists, and drug development professionals in their efforts to develop and manufacture high-quality ADCs. Regulatory guidelines emphasize the importance of identifying and controlling impurities, and the methods outlined here are well-suited to meet these requirements.[11][12][13][14]

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